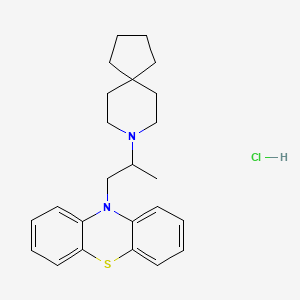
10-(2-(8-Azaspiro(4.5)dec-8-yl)propyl)phenothiazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2-(8-Azaspiro(45)dec-8-yl)propyl)phenothiazine hydrochloride is a chemical compound with a complex structure that includes a phenothiazine core and an azaspirodecane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-(8-Azaspiro(4.5)dec-8-yl)propyl)phenothiazine hydrochloride typically involves multiple steps. The process begins with the preparation of the phenothiazine core, followed by the introduction of the azaspirodecane moiety through a series of reactions. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
10-(2-(8-Azaspiro(4.5)dec-8-yl)propyl)phenothiazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
10-(2-(8-Azaspiro(4.5)dec-8-yl)propyl)phenothiazine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 10-(2-(8-Azaspiro(4.5)dec-8-yl)propyl)phenothiazine hydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 10-(3-(1-Azaspiro(4.5)dec-1-yl)propyl)-2-chloro-10H-phenothiazine
- 10-(3-(8-Azaspiro(4.5)dec-8-yl)propyl)-2-chloro-10H-phenothiazine
Uniqueness
10-(2-(8-Azaspiro(45)dec-8-yl)propyl)phenothiazine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
6532-97-4 |
|---|---|
Molecular Formula |
C24H31ClN2S |
Molecular Weight |
415.0 g/mol |
IUPAC Name |
10-[2-(8-azaspiro[4.5]decan-8-yl)propyl]phenothiazine;hydrochloride |
InChI |
InChI=1S/C24H30N2S.ClH/c1-19(25-16-14-24(15-17-25)12-6-7-13-24)18-26-20-8-2-4-10-22(20)27-23-11-5-3-9-21(23)26;/h2-5,8-11,19H,6-7,12-18H2,1H3;1H |
InChI Key |
SCKZUDCJONJBQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N4CCC5(CCCC5)CC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[Hexane-1,6-diylbis(nitrosoimino)]bis(4-methylpentan-2-one)](/img/structure/B14731031.png)

![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
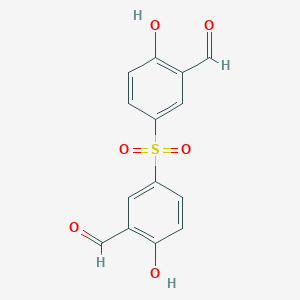
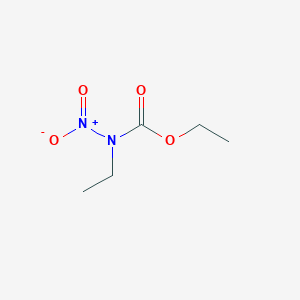


![Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate](/img/structure/B14731055.png)
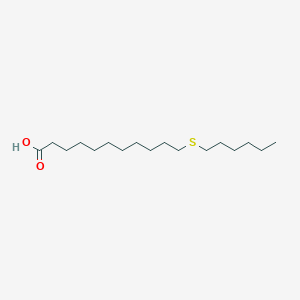



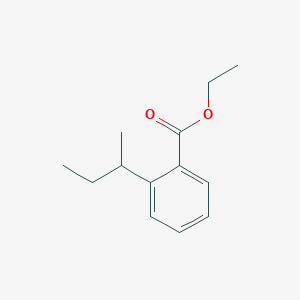
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide](/img/structure/B14731092.png)
